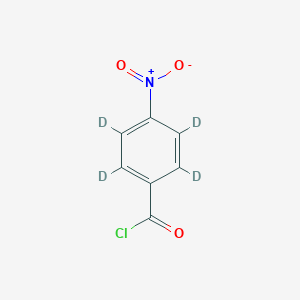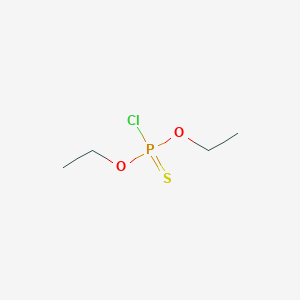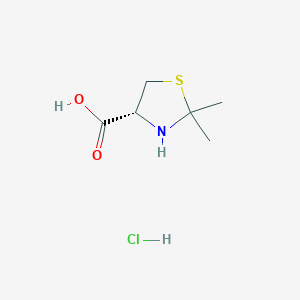
3-乙酰氧基苯甲酸
概述
描述
3-Acetoxybenzoic acid (3-ABA) is a naturally occurring compound found in plants, fungi, and bacteria. It is a derivative of benzoic acid and is known for its wide range of uses in the scientific and medical fields. 3-ABA is a versatile compound, with applications in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.
科学研究应用
金属配合物的配体
在配位化学中,3-乙酰氧基苯甲酸作为配体形成金属配合物。这些配合物在催化、材料科学以及潜在的药物化学领域都有应用。 例如,它可以用来制备双(3-乙酰氧基苯甲酸)三苯基锑(V)和双(3-乙酰氧基苯甲酸)三苯基铋(V)等配合物 .
有机合成
作为有机合成中的一个重要的合成砌块,3-乙酰氧基苯甲酸被广泛用于构建各种各样的有机分子。 它的反应活性使其能够形成酰氯、酯和酰胺,这些都是合成复杂有机化合物的基础 .
安全和危害
3-Acetoxybenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and storing in a well-ventilated place with the container tightly closed .
作用机制
Target of Action
3-Acetoxybenzoic acid (3-ABA) is a meta-substituted benzoic acid and an isomer of aspirin Given its structural similarity to aspirin (acetylsalicylic acid), it may share similar targets such as the cyclooxygenase enzymes (cox-1 and cox-2) .
Mode of Action
Aspirin, a structurally similar compound, acts by irreversibly inhibiting the cyclooxygenase enzymes (cox-1 and cox-2), thereby blocking the synthesis of prostaglandins and thromboxanes . This results in reduced inflammation, pain, and fever, and inhibits platelet aggregation
Biochemical Pathways
If we consider its structural similarity to aspirin, it may affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain, fever, and blood clotting .
Pharmacokinetics
Aspirin is rapidly absorbed in the stomach and upper intestine, widely distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
If it shares a similar mode of action with aspirin, it may result in reduced inflammation, pain, and fever, and inhibit platelet aggregation
Action Environment
For safe handling, it is recommended to keep the compound in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
3-acetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYCWFGNSXLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285889 | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6304-89-8 | |
| Record name | 3-(Acetyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6304-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Acetoxybenzoic acid?
A1: 3-Acetoxybenzoic acid, also known as meta-Acetoxybenzoic acid, is a derivative of benzoic acid. Here is its structural characterization:
- Spectroscopic Data:
Q2: How is 3-Acetoxybenzoic acid used in polymer synthesis?
A: 3-Acetoxybenzoic acid serves as a valuable monomer in the synthesis of various polymers. It is frequently employed in its silylated form to lower its melting point and facilitate smoother polymerization reactions. [, , ] For instance:
- Hyperbranched poly(3-hydroxybenzoate): 3-Acetoxybenzoic acid, along with its trimethylsilyl ester, is copolymerized with 3,5-bisacetoxybenzoic acid to create hyperbranched polyesters with controlled branching degrees and tunable glass transition temperatures (Tg). [, ]
- Hyperbranched poly(ester-amide)s: 3-Acetoxybenzoic acid can be copolymerized with monomers containing both ester and amide functionalities, such as derivatives of 3,5-diaminobenzoic acid, to create hyperbranched poly(ester-amide)s. These polymers exhibit a range of glass transition temperatures depending on the monomer ratios used. []
Q3: Can 3-Acetoxybenzoic acid form complexes with metals?
A: Yes, research indicates that 3-Acetoxybenzoic acid can act as a ligand in the formation of metal complexes. [, ] Specifically:
- Lanthanide Complexes: 3-Acetoxybenzoic acid forms bis-hydrazine lanthanide complexes with the formula [Ln(3-ab)3(N2H4)2]·xH2O, where Ln represents lanthanides like La, Ce, Pr, Nd, Sm, and Gd. Spectroscopic analysis, including infrared (IR) spectroscopy, reveals that the carboxylate group of 3-Acetoxybenzoic acid coordinates with the lanthanide ions in a bidentate manner. []
- Organometallic Complexes: Studies demonstrate the synthesis of triphenylantimony(V) complexes with 3-Acetoxybenzoic acid. X-ray diffraction analysis of the crystal structure of the complex [triphenylantimony(V) (3-Acetoxybenzoic acid)2]∙CHCl3 (2) revealed a five-coordinate, distorted trigonal bipyramidal geometry around the antimony center. Two deprotonated 3-Acetoxybenzoic acid molecules occupy the axial positions. []
Q4: Are there any studies on the biological activity of 3-Acetoxybenzoic acid complexes?
A: Research has investigated the biological activity of some 3-Acetoxybenzoic acid-containing metal complexes. [] For example:
- Antileishmanial and Antibacterial Activity: Triphenylantimony(V) and triphenylbismuth(V) complexes with 3-Acetoxybenzoic acid have been synthesized and their in vitro activity against Leishmania parasites and bacteria (Staphylococcus aureus and Pseudomonas aeruginosa) was assessed. The results showed promising antileishmanial and antibacterial activities, particularly for the bismuth complexes. []
Q5: What analytical techniques are used to characterize 3-Acetoxybenzoic acid and its derivatives?
A5: A variety of analytical techniques are used for the characterization of 3-Acetoxybenzoic acid and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are valuable for determining the structure and composition of 3-Acetoxybenzoic acid-containing polymers and complexes. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups, such as the characteristic C=O stretches in esters and carboxylic acids. []
- Elemental Analysis: Provides information about the elemental composition, which is useful for confirming the identity and purity of synthesized compounds. [, ]
- X-ray Diffraction: Single-crystal X-ray diffraction can determine the three-dimensional structure of crystalline metal complexes containing 3-Acetoxybenzoic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)








